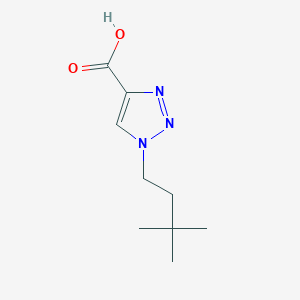

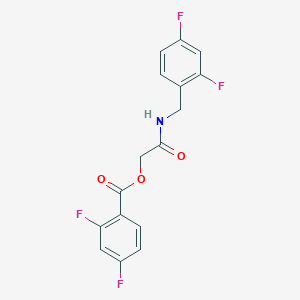

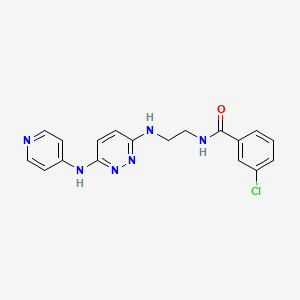

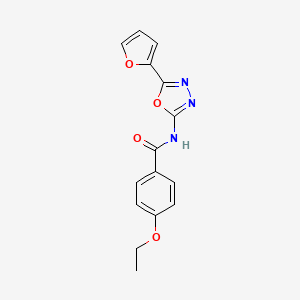

3-chloro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

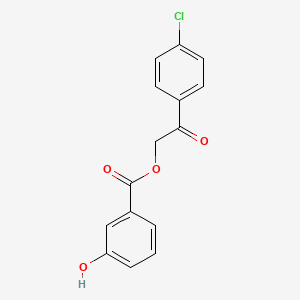

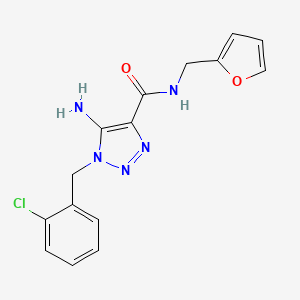

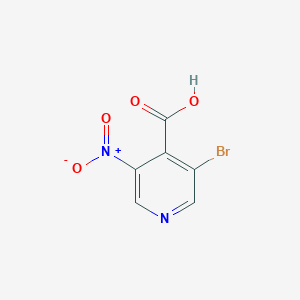

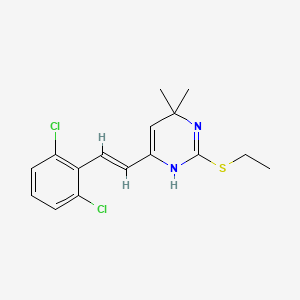

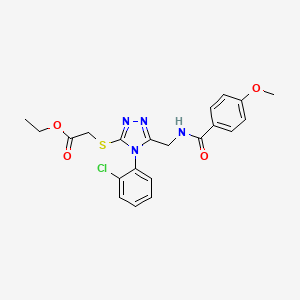

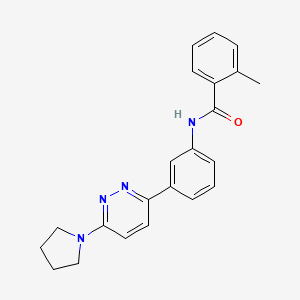

“3-chloro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide” is a chemical compound with the molecular formula C18H17ClN6O and a molecular weight of 368.83 . It is not intended for human or veterinary use and is available for research use only.

Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group attached to a pyridazin group via an ethylamine linker. The benzamide group is substituted at the 3-position with a chlorine atom, and the pyridazin group is substituted at the 6-position with a pyridin-4-ylamino group .Aplicaciones Científicas De Investigación

Biomedical Applications

The compound is a part of the 1H-Pyrazolo[3,4-b]pyridines group, which has been used for a wide range of biological targets . These compounds have more than 300,000 structures described and are included in more than 5500 references .

Synthesis Methods

The compound can be synthesized from both a preformed pyrazole or pyridine . The diversity of the substituents present at positions N1, C3, C4, C5, and C6, and the synthetic methods used for their synthesis are covered in the analysis .

Photophysical Behavior

The compound exhibits multiple emission properties due to the co-presence of an extended polycyclic nitrogen-rich moiety and a fragment having partial conformational freedom .

Protein Kinase Inhibitors

The compound has been evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2, and p70S6Kβ/S6K2) . Although it did not show the expected inhibitory potency on the intended target kinase, MPS1, it found significant activity on the kinase p70S6Kβ .

Covalent Inhibitors

The compound has been designed as a potential irreversible inhibitor . It was derived from a potent reversible MPS1 inhibitor reported by Innocenti et al .

Fungicidal Activity

Although there is no direct reference to the fungicidal activity of this specific compound, similar compounds have been used in the design and synthesis of fungicides .

Mecanismo De Acción

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting that they may interact with key proteins or enzymes within this bacterium to inhibit its growth .

Biochemical Pathways

Given its potential anti-tubercular activity, it may interfere with the metabolic or replication pathways of mycobacterium tuberculosis .

Result of Action

The compound’s action results in significant inhibitory activity against Mycobacterium tuberculosis H37Ra

Propiedades

IUPAC Name |

3-chloro-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN6O/c19-14-3-1-2-13(12-14)18(26)22-11-10-21-16-4-5-17(25-24-16)23-15-6-8-20-9-7-15/h1-9,12H,10-11H2,(H,21,24)(H,22,26)(H,20,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEZHDDTLSOILJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Chloro-4-ethoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2771227.png)

![5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2771231.png)

![N-(2-fluorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2771237.png)

![2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2771240.png)

![N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2771241.png)